molecular formula C12H7F3N4O2 B2797625 3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole CAS No. 1775462-06-0

3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2797625
CAS RN: 1775462-06-0
M. Wt: 296.209
InChI Key: JGEVLATURRUWMH-UHFFFAOYSA-N
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Description

3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole, commonly known as TFB, is a heterocyclic compound that has been widely studied in the field of materials science and organic chemistry. It is a highly versatile molecule that has shown potential for use in a variety of applications, including as a fluorescent probe, a molecular switch, and a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of TFB is based on its unique molecular structure, which contains a highly conjugated system of double bonds. This conjugated system allows TFB to absorb light in the ultraviolet and visible regions of the spectrum, leading to its fluorescent properties. The trifluoromethyl group on the phenyl ring of TFB also contributes to its fluorescence by increasing the electron density of the molecule.
Biochemical and Physiological Effects
TFB has been shown to have low toxicity and is not known to have any significant physiological effects. However, its fluorescent properties make it a useful tool for studying biological processes, including protein-protein interactions and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB is its versatility, as it can be used in a variety of applications. It is also a relatively simple molecule to synthesize, making it readily available for research purposes. However, one limitation of TFB is its sensitivity to changes in pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for the study of TFB. One potential application is in the development of fluorescent sensors for the detection of specific molecules in biological systems. TFB could also be used as a building block for the synthesis of new materials with unique optical and electronic properties. In addition, further research could be conducted to explore the potential of TFB as a molecular switch for the controlled release of drugs or other molecules.

Synthesis Methods

The synthesis of TFB involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 3-acetyl-5-methyl-1,2,4-oxadiazole in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield TFB. The reaction is relatively simple and can be carried out in a single step, making TFB a readily available compound for research purposes.

Scientific Research Applications

TFB has been extensively studied for its potential applications in materials science, organic chemistry, and biochemistry. It has been used as a fluorescent probe for the detection of various molecules, including metal ions and amino acids. TFB has also been used as a molecular switch, where its fluorescence can be turned on and off by changes in pH or the presence of specific molecules. In addition, TFB has been used as a building block for the synthesis of complex organic molecules, including dendrimers and polymers.

properties

IUPAC Name

3-methyl-5-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c1-6-16-10(20-18-6)11-17-9(19-21-11)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEVLATURRUWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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